molecular formula C23H24N2O B5792120 2-naphthalen-1-yl-N-(4-piperidin-1-ylphenyl)acetamide

2-naphthalen-1-yl-N-(4-piperidin-1-ylphenyl)acetamide

Cat. No.: B5792120
M. Wt: 344.4 g/mol
InChI Key: KMLYUPBXOXTXEC-UHFFFAOYSA-N
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Description

2-naphthalen-1-yl-N-(4-piperidin-1-ylphenyl)acetamide is a chemical compound with a molecular formula of C17H20N2O It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-1-yl-N-(4-piperidin-1-ylphenyl)acetamide typically involves amidation reactions. One common method is the reaction of naphthalene-1-carboxylic acid with 4-piperidin-1-ylphenylamine in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-naphthalen-1-yl-N-(4-piperidin-1-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or piperidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinones and other oxidized derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

2-naphthalen-1-yl-N-(4-piperidin-1-ylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-naphthalen-1-yl-N-(4-piperidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide
  • N-(piperidin-4-yl)-2-(naphthalen-1-yl)acetamide
  • N-(pyridin-4-yl)-2-(naphthalen-1-yl)acetamide

Uniqueness

2-naphthalen-1-yl-N-(4-piperidin-1-ylphenyl)acetamide stands out due to its unique combination of a naphthalene ring and a piperidine ring, which imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-naphthalen-1-yl-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c26-23(17-19-9-6-8-18-7-2-3-10-22(18)19)24-20-11-13-21(14-12-20)25-15-4-1-5-16-25/h2-3,6-14H,1,4-5,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLYUPBXOXTXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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